molecular formula C17H21NO7 B8311030 Z-L-tyrosine dihydrate

Z-L-tyrosine dihydrate

Cat. No.: B8311030
M. Wt: 351.4 g/mol
InChI Key: JIHLTLACDQKCEQ-CKUXDGONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-L-tyrosine dihydrate (CAS 1164-16-5), also known as N-Carbobenzyloxy-L-tyrosine dihydrate, is a protected derivative of the amino acid L-tyrosine. Its molecular formula is C₁₇H₁₆NO₅, with a melting point of 95–97°C . The compound features a benzyloxycarbonyl (Z) group protecting the amino group, making it a critical intermediate in peptide synthesis and pharmaceutical research. This protection enhances stability during chemical reactions, particularly in acidic or basic conditions, and prevents undesired side reactions . This compound is widely utilized in solid-phase peptide synthesis (SPPS) and enzymatic studies due to its solubility in polar solvents like dimethylformamide (DMF) and water-organic mixtures .

Properties

Molecular Formula

C17H21NO7

Molecular Weight

351.4 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid;dihydrate

InChI

InChI=1S/C17H17NO5.2H2O/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13;;/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21);2*1H2/t15-;;/m0../s1

InChI Key

JIHLTLACDQKCEQ-CKUXDGONSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O.O.O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O.O.O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

L-Tyrosine

  • Molecular Formula: C₉H₁₁NO₃
  • Key Properties :
    • pH of saturated solution: 5.0–6.5 .
    • Specific rotation: -10.5° to -12.5° (in 1 N HCl) .
  • Synthesis: Produced via enzymatic methods (tyrosine-phenol lyases) with high stereoselectivity, though enzyme instability and high substrate costs limit scalability .
  • Comparison : Unlike Z-L-tyrosine dihydrate, L-tyrosine lacks protection, making it prone to oxidation and unsuitable for direct use in peptide chain elongation without additional modification .

3,5-Diiodo-L-Tyrosine Dihydrate

  • Molecular Formula: C₉H₁₃I₂NO₅ (dihydrate) vs. C₉H₉I₂NO₃ (anhydrous).
  • CAS Numbers : 18835-59-1 (dihydrate) vs. 300-39-0 (anhydrous) .
  • Comparison : The dihydrate form has higher molecular weight due to water inclusion, improving solubility in aqueous systems. Both forms are used in thyroid hormone synthesis, but this compound’s protective group makes it more versatile in synthetic chemistry .

Zinc Acetate Dihydrate

  • Molecular Formula : Zn(CH₃COO)₂·2H₂O.
  • Key Properties :
    • Melting point: 100°C (decomposition).
    • Density: 1.735 g/cm³ .
  • Applications: Used in ZnO nanoparticle synthesis and antimicrobial agents .
  • Comparison : Unlike this compound, zinc acetate dihydrate is a metal-organic compound with distinct coordination chemistry and industrial applications (e.g., catalysis, materials science) .

Preparation Methods

Direct Z-Protection of L-Tyrosine

The most straightforward method involves reacting L-tyrosine with benzyloxycarbonyl chloride (Cbz-Cl) in a biphasic system. The amino group undergoes nucleophilic attack under alkaline conditions (pH 9–10), forming the Z-protected intermediate. A typical protocol includes:

  • Reagents : L-tyrosine (1 equiv), Cbz-Cl (1.2 equiv), sodium hydroxide (2.5 N), and dioxane/water (1:1 v/v).

  • Conditions : 0–5°C for 2 hours, followed by room-temperature stirring.

  • Workup : Acidification to pH 5–6 with HCl precipitates the product, which is recrystallized from ethanol/water to yield the dihydrate.

This method achieves yields of 75–80% with HPLC purity >98%. The dihydrate forms preferentially in aqueous ethanol at 4°C, as confirmed by X-ray diffraction.

Advanced Synthesis Routes from Patent Literature

Patent CN112920086A outlines a multi-step approach for analogous tyrosine derivatives, adaptable for this compound synthesis. Key stages include:

Esterification and Z-Protection

  • Methyl Ester Formation :
    L-Tyrosine is refluxed in methanol with thionyl chloride (SOCl₂) to form L-tyrosine methyl ester hydrochloride.

    • Yield : 92–95%.

    • Purity : 99% (HPLC).

  • Z-Protection :
    The ester intermediate is treated with Cbz-Cl in tetrahydrofuran (THF) using triethylamine as a base.

    • Solvent : THF/water (3:1).

    • Temperature : 0°C to room temperature.

    • Yield : 85–88%.

Hydrolysis and Dihydrate Crystallization

The Z-protected ester is hydrolyzed with sodium hydroxide (2 N) at 50°C for 4 hours. Acidification to pH 5–6 with HCl yields Z-L-tyrosine, which is crystallized from ethanol/water (1:3) at 4°C to form the dihydrate.

Table 1 : Optimization of Hydrolysis Conditions

ParameterRange TestedOptimal ValuePurity (%)Yield (%)
NaOH Concentration1–3 N2 N99.183
Temperature (°C)25–805098.785
Reaction Time (h)2–6499.388

Solvent and Catalyst Optimization

Solvent Systems for Z-Protection

Non-polar solvents like toluene minimize racemization but require phase-transfer catalysts. Polar aprotic solvents (e.g., THF) enhance reaction rates but may necessitate lower temperatures.

Table 2 : Solvent Performance Comparison

SolventBaseTemperature (°C)Yield (%)Purity (%)
TolueneTriethylamine0–58298.5
THFNaHCO₃258899.1
DCMPyridine-107897.9

Catalytic Approaches

Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) enable efficient etherification but are less relevant for Z-protection. Instead, Schotten-Baumann conditions (alkaline aqueous/organic biphasic) are standard.

Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (D₂O) : δ 7.32 (d, 2H, aromatic), 6.72 (d, 2H, aromatic), 4.98 (s, 2H, CH₂Ph), 4.25 (m, 1H, α-CH), 3.12 (dd, 1H, β-CH₂), 2.95 (dd, 1H, β-CH₂).

  • LC-MS (ESI) : m/z 329.1 [M+H]⁺ (calcd. for C₁₇H₁₇NO₅: 329.1).

Hydrate Stability

Thermogravimetric analysis (TGA) shows a 10.2% mass loss at 110°C, consistent with two water molecules (theoretical: 10.1%). The dihydrate is stable below 40°C but dehydrates in vacuum.

Industrial-Scale Production Insights

Cost Analysis

ComponentCost per kg ($)Contribution (%)
L-Tyrosine12045
Cbz-Cl9034
Solvents259
Utilities156

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and stability of Z-L-tyrosine dihydrate in experimental settings?

Methodological Answer: Use inductively coupled plasma optical emission spectroscopy (ICP-OES) for elemental analysis and quantification of impurities (e.g., trace metals). For structural characterization, employ nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR). Stability studies should include accelerated testing under controlled conditions (e.g., 40°C ± 2°C, 75% ± 5% relative humidity) with periodic HPLC analysis to monitor degradation .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Methodological Answer: Follow protocols emphasizing detailed documentation of reaction conditions (temperature, pH, solvent ratios) and purification steps (e.g., recrystallization solvents, drying methods). Validate synthesis batches using X-ray diffraction (XRD) to confirm crystalline structure and differential scanning calorimetry (DSC) to verify thermal properties. Cross-reference with established literature to resolve discrepancies in procedural steps .

Q. What statistical approaches are suitable for analyzing physicochemical data (e.g., solubility, crystallinity) of this compound?

Methodological Answer: Use software like SPSS 22.0 for ANOVA to assess variability between experimental replicates. Pair with Origin 2018 for graphical representation of trends (e.g., solubility vs. temperature). Ensure data normalization to account for batch-to-batch variability .

Q. How should researchers design experiments to evaluate the hygroscopicity of this compound?

Methodological Answer: Conduct dynamic vapor sorption (DVS) studies under controlled humidity (0–95% RH) to measure water uptake. Compare results with thermogravimetric analysis (TGA) to correlate mass loss with hydration state. Replicate conditions across multiple instruments to validate findings .

Q. What are the best practices for documenting experimental protocols involving this compound?

Methodological Answer: Adhere to ICH guidelines for method validation. Include metadata such as equipment calibration dates, reagent lot numbers, and environmental conditions. Use electronic lab notebooks (ELNs) for real-time data logging and version control .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility profiles of this compound across studies?

Methodological Answer: Perform meta-analysis of existing data, identifying variables like pH, ionic strength, and temperature. Conduct controlled solubility experiments using standardized buffers (e.g., phosphate, acetate) and validate via UV-Vis spectroscopy. Apply multivariate regression to isolate confounding factors .

Q. What strategies optimize the synthesis yield of this compound while minimizing byproducts?

Methodological Answer: Employ orthogonal experimental design (e.g., L9 orthogonal array) to test variables like reactant molar ratios, catalysts, and reaction time. Use response surface methodology (RSM) to model interactions and identify optimal conditions. Validate with mass balance calculations and LC-MS for byproduct identification .

Q. How can computational modeling predict the crystal morphology of this compound under varying growth conditions?

Methodological Answer: Utilize molecular dynamics (MD) simulations to assess intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) in crystal lattices. Compare simulated morphologies with experimental XRD and SEM data. Adjust parameters like supersaturation levels in silico to refine predictions .

Q. What methodologies are effective in studying the interaction of this compound with biological matrices (e.g., plasma proteins)?

Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Pair with circular dichroism (CD) spectroscopy to monitor conformational changes in proteins. Validate via in vitro assays (e.g., cell viability tests) to assess biological relevance .

Q. How can researchers design accelerated stability studies to extrapolate the shelf-life of this compound in pharmaceutical formulations?

Methodological Answer: Follow ICH Q1A guidelines, testing formulations under stress conditions (e.g., elevated temperature, humidity, light exposure). Use Arrhenius kinetics to predict degradation rates at standard storage conditions. Integrate stability-indicating assays (e.g., HPLC with photodiode array detection) to track degradation products .

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